molecular formula C12H15NO3S B2981128 1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid CAS No. 310454-96-7

1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid

Cat. No. B2981128
CAS RN: 310454-96-7
M. Wt: 253.32
InChI Key: OHKMRQGBHSMNBE-UHFFFAOYSA-N
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Description

1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid is a biochemical compound used for proteomics research . Its molecular formula is C11H13NO3S and has a molecular weight of 239.29 .


Molecular Structure Analysis

The molecular structure of 1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a carboxylic acid group and a thien-2-ylacetyl group .

Scientific Research Applications

Catalytic Applications

Synthesis and Characterization of Nanomagnetic Catalysts Ghorbani-Choghamarani and Azadi (2015) explored the synthesis, characterization, and application of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst. This study involves Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the potential of piperidine derivatives in catalysis and synthetic applications (Ghorbani‐Choghamarani & Azadi, 2015).

Medicinal Chemistry

Inhibitors of Matrix Metalloproteinases A study by Pikul et al. (2001) synthesized and tested a novel series of carboxylic acids containing a substituted piperidine for inhibition of selected matrix metalloproteinases (MMPs). This research illustrates the therapeutic potential of piperidine derivatives in designing selective inhibitors with low nanomolar potency, relevant to conditions involving MMPs (Pikul et al., 2001).

Anticancer Agents Rehman et al. (2018) discussed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents. This study exemplifies the application of piperidine derivatives in developing potential anticancer therapies, underscoring the versatility of these compounds in medicinal chemistry (Rehman et al., 2018).

Material Science

Crystal and Molecular Structure Analysis Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride through crystal X-ray diffraction, calculations, and FTIR spectrum analysis. The detailed structural analysis of piperidine derivatives like this contributes to a deeper understanding of their properties and potential applications in material science (Szafran et al., 2007).

properties

IUPAC Name

1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(7-10-4-2-6-17-10)13-5-1-3-9(8-13)12(15)16/h2,4,6,9H,1,3,5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKMRQGBHSMNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid

Synthesis routes and methods I

Procedure details

This reaction was run in the same manner as 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid, starting with (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (10 g; 35.6). This gave (S)-1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (9.27 g) as a white solid without further purification. MS m/z (positive ion) 506 (dimer+; 25), 254 (MH+; 100).

Synthesis routes and methods II

Procedure details

Ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (256.4 mg; 0.91 mmol) was dissolved in absolute ethanol (5 ml). 1 N sodium hydroxide (10 ml) was added and the mixture was allowed to stir at ambient temperature for approximately 1 hour. It was then poured into 1 N HCl and extracted with dichloromethane. The dichloromethane was dried with magnesium sulfate and then evaporated at ambient temperature under reduced pressure, giving 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (210.1 mg) as a thick, yellow oil which solidified without further purification. MS m/z (positive ion) 254 (MH+; 100).
Quantity
256.4 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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